molecular formula C9H11NO4 B1601833 (S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid CAS No. 194160-48-0

(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid

Cat. No.: B1601833
CAS No.: 194160-48-0
M. Wt: 197.19 g/mol
InChI Key: AIPXVSTVIOUDIU-QMMMGPOBSA-N
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Description

(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid is a non-proteinogenic amino acid characterized by a phenyl ring substituted with hydroxyl groups at the 3 and 5 positions and an L-configuration α-amino acid backbone. Unlike ortho-dihydroxy derivatives (e.g., L-DOPA), the 3,5-substitution pattern may influence steric and electronic properties, altering biological interactions .

Properties

IUPAC Name

(2S)-2-amino-3-(3,5-dihydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c10-8(9(13)14)3-5-1-6(11)4-7(12)2-5/h1-2,4,8,11-12H,3,10H2,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPXVSTVIOUDIU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1O)O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568038
Record name 3,5-Dihydroxy-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194160-48-0
Record name 3,5-Dihydroxy-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-stage Synthesis Strategy

Based on the principles of amino acid synthesis, the preparation of (S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid typically involves a multi-stage approach:

  • Preparation of an appropriately substituted benzaldehyde
  • Introduction of the amino acid functionality
  • Selective deprotection of functional groups

This strategy allows for stereoselective synthesis to obtain the desired (S)-enantiomer.

Detailed Preparation Methods Analysis

Three-Stage Synthesis Method

A three-stage synthesis method can be adapted from the approach reported for the 3,4-dihydroxy isomer:

Stage 1: Condensation Reaction

  • React 3,5-dimethoxybenzaldehyde with benzoylglycine to obtain an azlactone intermediate
  • Expected yield: approximately 80-85% based on similar reactions

Stage 2: Hydrolysis and Reduction

  • Perform hydrolysis followed by reduction using Raney alloy in alkaline medium
  • This one-pot reaction would yield 3-(3,5-dimethoxyphenyl)-2-(benzoylamino)propanoic acid
  • Expected yield: approximately 85-90%

Stage 3: Deprotection

  • Remove the protective groups using hydrobromic acid
  • Treat with aqueous ammonia to form the final 2-amino-3-(3,5-dihydroxyphenyl)propanoic acid
  • Expected yield: approximately 75-80%

The overall yield for this three-stage process could reach approximately 55-60%, which would be comparable to the 59% reported for the 3,4-dihydroxy isomer.

Aminonitrile Intermediate Method

Another viable approach involves the formation of an aminonitrile intermediate:

Stage 1: Formation of Aminonitrile

  • React 3,5-dimethoxyphenylacetaldehyde with sodium cyanide and ammonium chloride
  • Conduct the reaction in the presence of ammonium hydroxide in an aqueous solution
  • Use an organic solvent immiscible with water (e.g., methylene chloride)
  • Reaction conditions: 30-70°C for 1-8 hours

Stage 2: Resolution of Racemic Mixture

  • Resolve the racemic aminonitrile using d-camphorsulfonic acid
  • Crystallize the salt at 15-25°C for 2-12 hours
  • Extract the desired enantiomer using a mixture of water and an organic solvent

Stage 3: Hydrolysis and Demethylation

  • Treat the aminonitrile with concentrated aqueous solutions of haloid acids (hydrobromic acid or hydrochloric acid)
  • Reaction conditions: 40°C to boiling temperature for 2-12 hours
  • Adjust pH to 4.5 using ammonium hydroxide
  • Cool to obtain the final product

Amide Intermediate Method

A variation of the aminonitrile method involves the formation of an amide intermediate:

Stage 1 & 2: Same as in the aminonitrile method

Stage 3: Formation of Amide Intermediate

  • Hydrolyze the aminonitrile under milder conditions (40-50°C for 0.5-2 hours)
  • Form the corresponding amide intermediate
  • Further treat with concentrated aqueous haloid acid to obtain the final product

Comparative Analysis of Preparation Methods

Method Key Intermediates Reaction Conditions Estimated Overall Yield Advantages Limitations
Three-Stage Synthesis Azlactone, Benzoylamino acid Various temperatures and reagents 55-60% Higher overall yield Multiple purification steps
Aminonitrile Method Aminonitrile, Hydrochloride salt 30-70°C, 1-8h (Stage 1); 40°C-boiling, 2-12h (Stage 3) 50-55% Established resolution method Complex resolution step
Amide Intermediate Aminonitrile, Amide 40-50°C, 0.5-2h (Amide formation) 45-50% Milder hydrolysis conditions Additional intermediate

Critical Factors Affecting Synthesis

Temperature Control

Temperature management is crucial throughout the synthesis:

  • Condensation reactions typically require moderate heating (30-70°C)
  • Resolution steps are more effective at lower temperatures (15-25°C)
  • Hydrolysis and demethylation require higher temperatures (40°C to boiling)

pH Management

The pH must be carefully controlled:

  • Formation of aminonitrile: Basic conditions with ammonium hydroxide
  • Extraction of free base: pH 5-7, preferably 6.5
  • Final product isolation: pH adjustment to 4.5

Solvent Selection

Appropriate solvents are essential for each stage:

  • Water-immiscible organic solvents (methylene chloride) for extraction
  • Polar organic solvents (alcohols, acetonitrile) for resolution
  • Aqueous solutions for hydrolysis and final product isolation

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and sulfonyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant and its role in neuroprotection.

    Industry: It is used in the production of various pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes involved in metabolic pathways, thereby influencing various biochemical processes.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents (Phenyl) Molecular Weight (g/mol) Biological Role Key Reference
(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid 3,5-diOH ~197.16 Antioxidant potential, research compound
L-DOPA 3,4-diOH 197.19 Dopamine precursor, Parkinson’s therapy
3,5-Diiodo-L-Tyrosine 3,5-diI ~433.07 Thyroid hormone synthesis
L-3,5-Difluorophenylalanine 3,5-diF 215.18 Medicinal chemistry probe
L-Phenylalanine Unsubstituted 165.19 Protein synthesis

Research Findings and Implications

  • Receptor Binding : Halogenated analogs (e.g., 3,5-diiodo derivatives) prioritize halogen bonding, while hydroxylated compounds rely on hydrogen bonding—critical for differentiating drug design strategies .
  • Metabolic Stability : Fluorinated derivatives demonstrate enhanced stability over hydroxylated analogs, making them preferable for pharmacokinetic optimization .

Biological Activity

(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid, also known as 3-(3,5-dihydroxyphenyl)propanoic acid (3,5-DHPPA), is an organic compound with significant biological activities. Its structure features a propanoic acid backbone attached to a phenolic ring with hydroxyl groups that contribute to its reactivity and potential therapeutic benefits. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C₉H₁₀O₄
  • Molecular Weight : 182.17 g/mol
  • Structure : Contains two hydroxyl groups at the 3 and 5 positions on the phenolic ring.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Antioxidant Activity :
    • The compound exhibits strong antioxidant properties due to its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
    • Studies have shown that derivatives of this compound can significantly reduce oxidative stress markers in cellular models .
  • Anti-inflammatory Effects :
    • It has been observed to inhibit pro-inflammatory cytokines and pathways such as NF-κB, suggesting its potential use in treating inflammatory conditions .
    • In animal studies, administration of the compound reduced inflammation markers following exposure to neurotoxic agents .
  • Neuroprotective Properties :
    • The compound has demonstrated neuroprotective effects by modulating apoptotic pathways and enhancing cell survival under stress conditions .
    • Its interaction with the PI3K/Akt/mTOR signaling pathway indicates a mechanism for promoting neuronal health and resilience .
  • Antihypertensive Effects :
    • Theoretical studies using density functional theory (DFT) have suggested that this compound may have antihypertensive properties through vasodilation mechanisms .

Case Studies

  • Urinary Biomarker Study :
    • A study identified 3,5-DHPPA as a potential biomarker for whole grain intake, indicating its role in dietary assessments and nutritional studies .
  • Animal Models :
    • In a rat model, oral administration of derivatives showed significant reductions in apoptosis and oxidative stress markers at doses of 10 or 20 mg/kg . This highlights the therapeutic potential of the compound in managing conditions related to oxidative damage.

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Antioxidant Mechanism : The hydroxyl groups facilitate electron donation to neutralize free radicals.
  • Inflammatory Pathway Modulation : Inhibition of NF-κB activation reduces the expression of inflammatory mediators.
  • Neuroprotection : Activation of survival pathways like PI3K/Akt leads to enhanced neuronal resilience against stressors.

Summary Table of Biological Activities

Activity TypeMechanism/EffectReferences
AntioxidantScavenging free radicals; reducing oxidative stress
Anti-inflammatoryInhibition of NF-κB; reduction of cytokines
NeuroprotectiveModulation of apoptosis; activation of survival pathways
AntihypertensivePotential vasodilation effects

Q & A

Q. What are the recommended strategies for synthesizing (S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid in high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves protecting the 3,5-dihydroxyphenyl group to prevent oxidation during coupling reactions. For example, tert-butyldimethylsilyl (TBDMS) or benzyl groups can be used to protect hydroxyl moieties. Asymmetric hydrogenation or enzymatic resolution may ensure enantiomeric purity (>95% ee) . Post-synthesis, chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) is recommended for purity validation.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the aromatic proton environment (e.g., coupling patterns for 3,5-substituted phenyl groups) and the α-carbon stereochemistry.
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : For absolute configuration confirmation, co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid) .
  • LogP and TPSA : Predict solubility and membrane permeability using computational tools (e.g., SwissADME), with experimental validation via shake-flask assays .

Q. What computational modeling approaches are suitable for studying its interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to enzymes like tyrosine hydroxylase or aromatic amino acid decarboxylase, leveraging the dihydroxyphenyl moiety’s resemblance to catecholamines .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability in binding pockets, focusing on hydrogen bonding with hydroxyl groups.
  • QSAR : Compare with analogs (e.g., 3,5-dichloro or diiodo derivatives) to identify substituent effects on activity .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to address low yields in large-scale production?

  • Methodological Answer : Low yields (<40%) often arise from side reactions during deprotection. Strategies include:
  • Catalytic Transfer Hydrogenation : Replace traditional Pd/C with Wilkinson’s catalyst (RhCl(PPh3_3)3_3) to reduce over-reduction of the phenyl ring.
  • Microwave-Assisted Synthesis : Shorten reaction times for coupling steps (e.g., from 24h to 2h at 100°C), improving efficiency .
  • In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR monitoring to detect intermediates in real time .

Q. What experimental approaches resolve contradictions in reported structure-activity relationships (SAR) for analogs of this compound?

  • Methodological Answer : Conflicting SAR data (e.g., antagonistic vs. agonistic effects) may stem from assay conditions or impurity artifacts. Mitigate via:
  • Orthogonal Assays : Compare radioligand binding (e.g., 3H^3H-labeled) with functional cAMP assays in the same cell line.
  • Impurity Profiling : Use LC-MS to rule out contaminants (e.g., des-hydroxy byproducts) affecting results .
  • Meta-Analysis : Aggregate data from studies using standardized protocols (e.g., uniform pH, temperature) .

Q. How does enantiomeric purity influence its biological activity in neurological models?

  • Methodological Answer : The (S)-enantiomer may exhibit higher affinity for LAT1 transporters compared to (R)-forms, mimicking L-DOPA’s uptake . To test:
  • Competitive Uptake Assays : Use 14C^{14}C-labeled enantiomers in SH-SY5Y neuronal cells with/without LAT1 inhibitors (e.g., BCH).
  • In Vivo Microdialysis : Compare extracellular dopamine levels in rodent striatum after administering enantiopure vs. racemic forms.
  • Pharmacokinetics : Measure plasma half-life differences using LC-MS/MS, noting renal clearance variations due to stereochemistry .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid
Reactant of Route 2
(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.